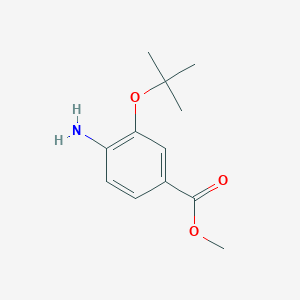

Methyl 4-amino-3-(tert-butoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

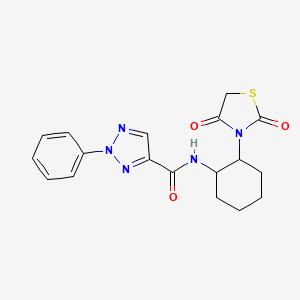

“Methyl 4-amino-3-(tert-butoxy)benzoate” is a chemical compound with the CAS Number: 1558426-55-3 . It has a molecular weight of 223.27 and its IUPAC name is methyl 4-amino-3-(tert-butoxy)benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-(tert-butoxy)benzoate” can be represented by the InChI code: 1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(14)15-4)5-6-9(10)13/h5-7H,13H2,1-4H3 .Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(tert-butoxy)benzoate” has a melting point of 90-95 degrees Celsius .Applications De Recherche Scientifique

Asymmetric Synthesis : Methyl 4-amino-3-(tert-butoxy)benzoate is utilized in asymmetric synthesis processes. For instance, Davies et al. (1997) described the synthesis of unsaturated β-amino acid derivatives using related tert-butoxy compounds in a highly stereoselective conjugate addition process (Davies, Fenwick, & Ichihara, 1997).

Catalysis in Asymmetric Hydrogenation : In the field of catalysis, Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation, showing the effectiveness of these groups in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Photopolymerization : Guillaneuf et al. (2010) demonstrated the use of a compound similar to Methyl 4-amino-3-(tert-butoxy)benzoate in nitroxide-mediated photopolymerization, showing its efficiency as a conventional photoinitiator (Guillaneuf et al., 2010).

Dihydroxylation of Acyclic Allylic Amines : In organic synthesis, Csatayová et al. (2011) utilized tert-butoxy compounds for the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, demonstrating their utility in the asymmetric synthesis of complex molecules (Csatayová et al., 2011).

Study of Polymorphic Forms : Gebreslasie, Jacobsen, & Görbitz (2011) investigated the polymorphic forms of a compound structurally related to Methyl 4-amino-3-(tert-butoxy)benzoate, contributing to the understanding of molecular conformations in crystallography (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of Novel Derivatives : Yüksek et al. (2015) synthesized new compounds using tert-butoxy derivatives, exploring their antioxidant activities and physicochemical properties, which are significant in the development of new pharmaceuticals and materials (Yüksek et al., 2015).

Development of Dendrimers : Mulders et al. (1997) reported the synthesis of a novel amino acid-based dendrimer using a tert-butoxycarbonyl protected monomer, highlighting the role of such compounds in advanced polymer chemistry (Mulders, Brouwer, Meer, & Liskamp, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-amino-3-[(2-methylpropan-2-yl)oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(14)15-4)5-6-9(10)13/h5-7H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONHEMSTCRIYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)